molecular formula C12H20N2O B1405069 Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone CAS No. 1783535-03-4

Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone

Cat. No. B1405069
CAS RN: 1783535-03-4
M. Wt: 208.3 g/mol
InChI Key: LXYYGJFUHBJVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone” is a compound that has been studied for its potential as a covalent inhibitor of KRAS G12C . KRAS G12C is a mutated form of the KRAS protein, which plays a key role in cellular proliferation and differentiation . The mutation is a known driver of oncogenic alteration in human cancer .


Molecular Structure Analysis

From an X-ray complex structural analysis, the “Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone” moiety binds in the switch-II pocket of KRAS G12C . This binding is crucial for its inhibitory activity.

Scientific Research Applications

Oncology: KRAS G12C Inhibition

This compound has been identified as a covalent inhibitor of the KRAS G12C mutation, which is a known driver of oncogenic alterations in human cancer . The inhibition of KRAS G12C can lead to effective therapeutic treatments for solid tumors. Structural optimization of this compound has led to derivatives with improved in vitro inhibitory activity and favorable metabolic stability, showing promise for future cancer therapies .

Drug Development: Metabolic Stability Enhancement

The derivatives of this compound have been evaluated for their metabolic stability, which is crucial for the development of new drugs. High metabolic stability in human and mouse liver microsomes suggests that these compounds could have longer-lasting effects in vivo, making them potential candidates for drug development .

Pharmacokinetics: Oral Activity

Optimization of the compound has resulted in derivatives with good oral activity, which is a significant factor in pharmacokinetics. Oral administration is a preferred route for many medications due to ease of use and patient compliance. The compound ASP6918, a derivative, has shown potent in vitro activity and induced dose-dependent tumor regression in mouse models after oral administration .

Structural Biology: X-ray Complex Analysis

The compound’s interaction with the KRAS G12C protein has been studied using X-ray complex structural analysis. This analysis has provided insights into how the compound binds in the switch-II pocket of KRAS G12C, which is valuable information for the design of targeted cancer therapies .

Clinical Efficacy: Antitumor Activity

Derivatives of this compound have demonstrated antitumor effects in xenograft mouse models, suggesting clinical efficacy. The ability to inhibit cell growth in KRAS G12C mutation-positive cell lines and induce antitumor effects upon administration highlights the compound’s potential as a cancer treatment .

Orphan Drug Designation: Treatment of Acute Myeloid Leukemia

The compound has received orphan drug designation for the treatment of acute myeloid leukemia (AML), a rare and aggressive cancer. This designation is granted to drugs that show promise for treating rare diseases and can lead to support and incentives for further development .

properties

IUPAC Name

cyclobutyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-11(10-2-1-3-10)14-8-12(9-14)4-6-13-7-5-12/h10,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYYGJFUHBJVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC3(C2)CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl-(2,7-diaza-spiro[3.5]non-2-yl)-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone
Reactant of Route 2
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone
Reactant of Route 3
Reactant of Route 3
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone
Reactant of Route 4
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone
Reactant of Route 5
Reactant of Route 5
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone
Reactant of Route 6
Reactant of Route 6
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.